N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-11-7-5-10(6-8-11)9-16-14-12-3-1-2-4-13(12)20(18,19)17-14/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXMCVFABVRANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCC3=CC=C(C=C3)Cl)NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The most extensively documented method for synthesizing N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves displacing the chlorine atom at position 3 of 1,2-benzothiazole 1,1-dioxide with 4-chlorobenzylamine (Figure 1). The reaction proceeds via a two-step mechanism:
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Activation of the Chloro Intermediate : The electron-withdrawing sulfone group at positions 1 and 2 of the benzothiazole ring polarizes the C–Cl bond at position 3, enhancing its susceptibility to nucleophilic attack.
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Amine Nucleophilic Substitution : 4-Chlorobenzylamine acts as a nucleophile, displacing chloride to form the C–N bond. The reaction is typically conducted in dichloromethane (DCM) at room temperature, avoiding the need for harsh conditions that could degrade the sulfone moiety.
Table 1: Standard Reaction Conditions and Yields
| Parameter | Value |
|---|---|
| Starting Material | 3-Chloro-1,2-benzothiazole 1,1-dioxide |
| Nucleophile | 4-Chlorobenzylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 1–4 hours |
| Workup | Partitioning with H₂O, drying, concentration |
| Purification | Ultrasound-assisted precipitation in i-PrOH |
| Yield | 42% |
Optimization Insights
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Solvent Effects : Polar aprotic solvents like DCM or THF are preferred to stabilize the transition state without participating in side reactions.
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Stoichiometry : A 1:1 molar ratio of 3-chloro-1,2-benzothiazole 1,1-dioxide to 4-chlorobenzylamine minimizes byproduct formation.
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Ultrasound Assistance : Post-reaction sonication in i-PrOH enhances crystallization, improving purity and recovery.
Alternative Method: DBU-Promoted Cyclization
Table 2: Cyclization Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | DBU (10 mol%) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Reaction Time | 2–6 hours |
| Typical Yields | 50–75% (for analogous compounds) |
Challenges and Adaptability
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Substrate Specificity : The method requires tailored sulfonamide precursors, complicating its application to 4-chlorobenzyl derivatives.
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Functional Group Tolerance : The sulfone and amine groups must remain stable under reflux conditions, necessitating careful optimization.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of this compound (DMSO-d6) exhibits distinct signals (Table 3):
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Aromatic Protons : Multiplets between δ 7.34–8.27 ppm correspond to the benzothiazole and chlorobenzyl rings.
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Methylene Group : A singlet at δ 4.68 ppm integrates to two protons, confirming the –CH₂– linkage.
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Amine Proton : A broad singlet at δ 9.95 ppm verifies the –NH– group.
Table 3: Key NMR Assignments
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.95 | s | 1H | NH |
| 8.13–8.27 | m | 1H | Benzothiazole H6 |
| 7.93–8.07 | m | 1H | Benzothiazole H7 |
| 7.75–7.91 | m | 2H | Benzothiazole H4, H5 |
| 7.34–7.53 | m | 4H | Chlorobenzyl H2', H3', H5', H6' |
| 4.68 | s | 2H | CH₂ |
High-Resolution Mass Spectrometry (HRMS)
The HRMS (ESI+) spectrum shows a molecular ion peak at m/z 307.0306, matching the calculated value for C₁₄H₁₁ClN₂O₂S ([M + H]⁺: 307.0308). This confirms the molecular formula and rules out major impurities.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
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Nucleophilic Substitution : Advantages include mild conditions and straightforward purification, but the 42% yield leaves room for improvement.
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DBU Cyclization : While higher-yielding for some analogs, the multi-step precursor synthesis and high-temperature requirements make it less practical for scale-up.
Recommendations for Optimization
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Catalytic Additives : Introducing phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) could accelerate the nucleophilic substitution step.
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Microwave Assistance : Reducing reaction time and improving yields through microwave irradiation warrants exploration.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. As an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 4-chlorobenzyl group in the target compound may confer distinct steric and electronic effects compared to 3-chlorobenzoyl (in ) or 3-chlorophenyl carboxamide (in ). Meta-substituted chlorophenyl groups often enhance metabolic stability, whereas para-substituted groups may improve target selectivity .
- The absence of such groups in the target compound suggests reduced polarity, which may influence pharmacokinetics.
- Synthesis : Sodium methoxide-mediated cyclization (as in ) is a common method for benzothiazine dioxides, yielding ~74% efficiency. The target compound may follow similar synthetic pathways.
Physicochemical Properties
Insights :
- The diethylamine analog exhibits higher volatility (boiling point 385.9°C) and lipophilicity, making it less suitable for aqueous formulations compared to hydroxyl-containing analogs .
- The target compound’s 4-chlorobenzyl group may improve membrane permeability but reduce water solubility, a trade-off critical for drug design.
Research Findings and Implications
Crystallographic and Conformational Analysis
- In , the benzothiazine ring adopts a half-chair conformation stabilized by intramolecular hydrogen bonds (N–H⋯O, C–H⋯O). Similar conformational rigidity in the target compound could influence its binding to biological targets.
Biological Activity
N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a heterocyclic compound with significant biological activity. This article discusses its synthesis, mechanisms of action, and various biological activities, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound features a benzothiazole ring fused with a 4-chlorobenzyl group. The synthesis typically involves the nucleophilic substitution of 2-aminobenzothiazole with 4-chlorobenzyl chloride under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Anti-inflammatory Activity : It may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
- Antimicrobial Activity : The compound can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. A notable study demonstrated that compounds related to this structure significantly inhibited the growth of A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The mechanism involved downregulation of IL-6 and TNF-α and promotion of cell cycle arrest .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a range of pathogens. It has been tested against both gram-positive and gram-negative bacteria, showing effective inhibition of bacterial growth. The mechanism is thought to involve disruption of cellular processes critical for bacterial survival .
Table 1: Biological Activity Summary
| Activity Type | Cell Lines/Pathogens | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 2 µM | Apoptosis induction |
| A549 | 3 µM | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Membrane disruption |
| Escherichia coli | 20 µg/mL | Enzyme inhibition |
Case Studies
- Anticancer Study : In a controlled experiment, this compound was administered to A431 cells. Results indicated a significant reduction in cell viability at concentrations above 2 µM, with flow cytometry confirming increased apoptosis rates through caspase activation .
- Antimicrobial Evaluation : A study evaluated the compound’s efficacy against Escherichia coli and Staphylococcus aureus. The results showed that at a concentration of 20 µg/mL, the compound effectively inhibited bacterial growth by disrupting membrane integrity and inhibiting essential metabolic pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide?
- Methodological Answer : A reflux-based approach using sodium methoxide in dry methanol, followed by acid quenching (e.g., 5% HCl), is a viable route for synthesizing benzothiazole 1,1-dioxides. This method ensures deprotonation and cyclization of intermediates, as demonstrated for structurally analogous compounds . Crystallization via slow evaporation from methanol can yield high-purity single crystals for structural validation .
Q. How should researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and conformational features. For example, the heterocyclic ring in benzothiazine 1,1-dioxides adopts a half-chair conformation, with deviations of sulfur (S1) and nitrogen (N1) atoms from the mean plane (e.g., 0.476 Å and 0.227 Å, respectively) . Hydrogen-bonding networks (N–H⋯O, C–H⋯O) and intramolecular interactions (O–H⋯O) should be quantified using SHELX refinement software .
Q. What spectroscopic techniques are essential for validating purity and functional groups?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for proton/carbon assignments (e.g., aromatic protons at δ 7.2–8.1 ppm) and Fourier-transform infrared spectroscopy (FT-IR) to confirm sulfone (S=O) stretches (~1300–1150 cm⁻¹). Mass spectrometry (MS) should corroborate the molecular ion peak (e.g., m/z ≈ 335 for analogous compounds) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro position) influence biological activity in benzothiazole 1,1-dioxides?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of derivatives with substituents at para- (e.g., 4-chlorobenzyl) vs. meta-positions (e.g., 3-chlorophenyl). Biological assays (e.g., anti-inflammatory, antimicrobial) can reveal activity trends. For instance, meta-substituted benzothiazines show enhanced hydrogen-bonding interactions, potentially improving receptor binding .
Q. What computational strategies can predict intermolecular interactions affecting crystallization?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrogen-bonding energies and packing motifs. Compare computed parameters (e.g., H-bond lengths) with experimental SC-XRD data to validate crystal-packing stability . Molecular docking studies may further elucidate interactions with biological targets (e.g., endothelin receptors) .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with SC-XRD to confirm dominant tautomers or hydrogen-bonding patterns .
Q. What strategies optimize synthetic yields for scale-up in structure-activity studies?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields (e.g., 74% to >85%) by enhancing cyclization efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., methanol vs. DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
